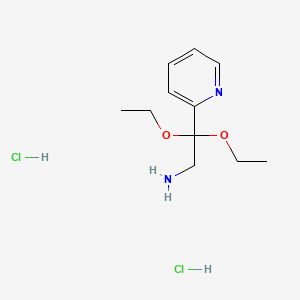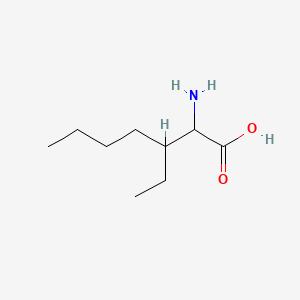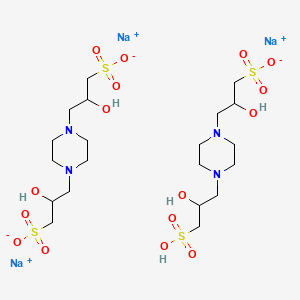![molecular formula C13H22N4O8 B561136 2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid CAS No. 103059-94-5](/img/structure/B561136.png)
2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid is a natural product found in Streptomyces hygroscopicus with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is used in the synthesis of chiral bicyclic azetidine derivatives. It involves the conversion of (2S)-N-Benzoyl-2-azetidinecarboxylic acid into various derivatives via a series of reactions including lactamization, aldol reaction, and reduction. The structural elucidation of these compounds, particularly the stereoisomers of (5R)-3-(hydroxy-(4-nitrophenyl)methyl)-1-azabicyclo[3.2.0]heptan-2-one, has been achieved through X-ray crystallography (Barrett et al., 2002).
Development of γ-Amino Acid Analogues
- The chemical framework of this compound has been utilized in developing backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin. This was achieved by attaching an acetic acid moiety to the core structure, which reveals the framework of an embedded γ-amino butyric acid (GABA). These analogues are significant due to their potential in drug development (Garsi et al., 2022).
Antitumor Activity
- A range of synthetic 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, including this compound, has been studied for their antitumor activity. The 3-amino acid derivatives showed enhanced antitumor activity compared to naturally occurring derivatives. Their efficacy in inhibiting tumor growth in vivo in various cell lines, without cross-resistance against certain resistant cell lines, highlights their potential in cancer treatment (Singh & Micetich, 2003).
Beta-Lactamase Inhibition
- This compound and its derivatives have been explored for their role as beta-lactamase inhibitors. The degradation products of one such derivative, YTR-830H, a new beta-lactamase inhibitor, have been structurally elucidated. Understanding these degradation pathways is crucial for the development of effective beta-lactamase inhibitors (Matsushima et al., 1988).
Antibacterial Activity
- Schiff base derivatives of amoxicillin incorporating this compound's structure have been synthesized and tested for antibacterial and fungicidal activities. These derivatives exhibited significant activity against various bacterial and fungal species, indicating their potential in antibacterial drug development (Al-Masoudi et al., 2015).
properties
CAS RN |
103059-94-5 |
|---|---|
Molecular Formula |
C13H22N4O8 |
Molecular Weight |
362.339 |
IUPAC Name |
2-[(2,5-diamino-3,4-dihydroxypentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid |
InChI |
InChI=1S/C13H22N4O8/c14-2-4(18)10(20)8(15)12(22)16-9(13(23)24)11(21)5-3-17-6(19)1-7(17)25-5/h4-5,7-11,18,20-21H,1-3,14-15H2,(H,16,22)(H,23,24) |
InChI Key |
ISKGECSIKHPJAO-UHFFFAOYSA-N |
SMILES |
C1C2N(C1=O)CC(O2)C(C(C(=O)O)NC(=O)C(C(C(CN)O)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



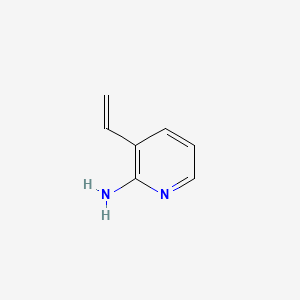
![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)
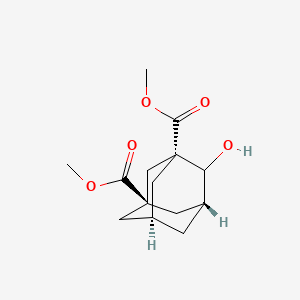


![(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione](/img/structure/B561066.png)
![Trisodium;4-[[4-chloro-6-[3-[[1-ethyl-4-methyl-6-oxido-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]-4-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B561068.png)
